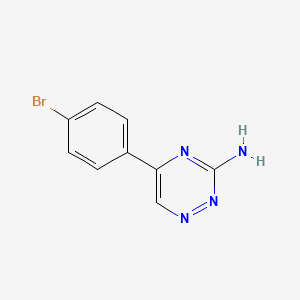

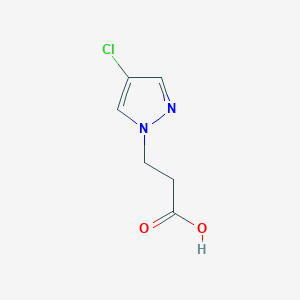

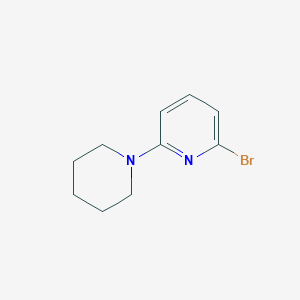

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the chloro substituent and the propanoic acid moiety suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, with the structure confirmed by single-crystal X-ray analysis . Although the exact synthesis of 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory (DFT) methods . The study of such compounds often includes the computation of equilibrium geometry, vibrational wavenumbers, and the evaluation of nonlinear optical properties. These analyses provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The compound 3-(Diphenylphosphino)propanoic acid has been used as an efficient ligand for copper-catalyzed C-N coupling reactions, demonstrating the reactivity of the pyrazole moiety in facilitating bond formation between nitrogen-containing heterocycles and aryl halides . This suggests that 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid could also be involved in similar coupling reactions, potentially yielding a range of N-arylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of a carboxylic acid group, as in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, can lead to the formation of hydrogen-bonded dimers in the solid state . Such interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as HOMO-LUMO gaps, can give insights into the compound's chemical reactivity and potential as an inhibitor or ligand in biological systems .

科学的研究の応用

Synthesis and Structural Analysis : Kumarasinghe, Hruby, and Nichol (2009) discuss the synthesis of related pyrazole derivatives, emphasizing the importance of X-ray analysis for unambiguous structure determination. They highlight the complexity of identifying regioisomers and the extensive use of hydrogen bonding in these structures (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties and Reactions : Deepa, Babu, Parameshwar, and Reddy (2012) explored the conversion of pyrazole-1H-4-yl-acrylic acids to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids. Their study compares yields from different synthesis methods and highlights the effectiveness and simplicity of certain procedures (Deepa, Babu, Parameshwar, & Reddy, 2012).

Potential Pharmacological Activities : Bondavalli et al. (1990) synthesized N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid. Some compounds exhibited sedative, local anesthetic, and antiaggregating activities, with moderate analgesic and antiinflammatory effects in animal studies (Bondavalli et al., 1990).

Development for Insecticidal Applications : Yang et al. (2019) evaluated cyclization strategies for synthesizing a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor. This study showcases the application of this compound in developing insecticides (Yang et al., 2019).

将来の方向性

The future directions for “3-(4-chloro-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its synthesis, chemical properties, and potential applications. Given its structural similarity to other pyrazole derivatives, it may exhibit interesting biological activities that could be harnessed for therapeutic purposes .

特性

IUPAC Name |

3-(4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQKQVXRVGXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426995 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

913839-78-8 |

Source

|

| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)